molecular formula C14H23NO2.C2H7NO<br>C16H30N2O3 B147396 Piroctone olamine CAS No. 68890-66-4

Piroctone olamine

Cat. No.: B147396
CAS No.: 68890-66-4
M. Wt: 298.42 g/mol
InChI Key: BTSZTGGZJQFALU-UHFFFAOYSA-N
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Description

Piroctone olamine, also known as piroctone ethanolamine, is a compound widely used in the treatment of fungal infections. It is the ethanolamine salt of the hydroxamic acid derivative piroctone. First synthesized in 1979 by Schwarzkopf-Henkel in Germany, this compound is commonly found in anti-dandruff shampoos as a replacement for zinc pyrithione, which was banned in the EU due to environmental toxicity concerns .

Mechanism of Action

Target of Action

Piroctone olamine, also known as piroctone ethanolamine, is primarily targeted towards various Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi . Among these, it is particularly known for reducing the proliferation of Pityrosporum ovale (Malassezia furfur) , a unicellular fungus primarily responsible for dandruff production .

Mode of Action

This compound works by penetrating the fungal cell wall and leading to the formation of molecular complexes with iron . This interaction results in the inhibition of fungal energy metabolism . It is structurally similar to ciclopirox and pyrithione, containing a substituted pyridine (pyridinone) group which inhibits ergosterol synthesis .

Biochemical Pathways

It is known that the compound’s interaction with iron disrupts the energy metabolism of the fungus, leading to its death . The inhibition of ergosterol synthesis, a crucial component of the fungal cell wall, is also a significant aspect of its antifungal action .

Pharmacokinetics

It is known that the compound is used in combination with other substances as part of shampoo formulations .

Result of Action

The primary result of this compound’s action is the reduction of dandruff and the provision of hair conditioning advantages . It is also known for its anti-inflammatory, antibacterial, and antifungal properties . Some studies have shown this active ingredient’s ability to promote hair growth, making it ideal for individuals prone to alopecia .

Action Environment

This compound is sensitive to UV light and can decompose depending on the degree of irradiation . It should be stored in its original container at room temperature, protected from moisture and light . It is often used in anti-dandruff shampoo as a replacement for the commonly used compound zinc pyrithione . The maximum permitted concentration is 1% in rinse-off products and 0.5% in other products .

Biochemical Analysis

Biochemical Properties

Piroctone olamine is known for its antifungal properties . It is structurally similar to ciclopirox and pyrithione, containing a substituted pyridine (pyridinone) group which inhibits ergosterol synthesis . Ergosterol is a major component of the fungal cell membrane, and its inhibition disrupts the integrity and function of the cell membrane, leading to the death of the fungus .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It has been found to inhibit the growth of U251 and U373 human glioma cells . It also exhibits antifungal, antibacterial, and anti-inflammatory properties . Its spectrum of action includes various Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of complexes with iron(III), thus inhibiting energy metabolism in the mitochondria . This mode of action does not interfere with cell wall enzymes . It is known to penetrate the fungal cell wall and form complexes with irons (Fe2+ and Fe3+), inhibiting energy metabolism in mitochondria of pathogenic fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability in ethanol and propylene glycol, while a notable decrease in this compound was observed in phosphate-buffered saline (PBS) and deionized (DI) water at 32 ± 1°C over 4 days .

Dosage Effects in Animal Models

In animal models, specifically rats, this compound has been observed to have systemic effects at mid- and high-dose levels . These effects include reduced body weight and decreased liver weights . Hematological findings representative of anemia occurred at the high-dose level .

Metabolic Pathways

This compound is thought to interfere with the active transport of essential macromolecules into the cell . By moving freely in and out of the cell membrane and taking ions with it, this compound works to deplete the organism of essential nutrients needed to survive .

Transport and Distribution

Its ability to freely move in and out of the cell membrane suggests that it may be distributed throughout the cell .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it can interact with and disrupt the function of the cell membrane .

Chemical Reactions Analysis

Types of Reactions

Piroctone olamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under certain conditions, although specific details are less commonly documented.

    Reduction: Reduction reactions are not typical for this compound.

    Substitution: It can undergo substitution reactions, particularly involving the hydroxamic acid group.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, with high purity and yield when optimized conditions are used .

Scientific Research Applications

Properties

IUPAC Name

2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSZTGGZJQFALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68890-66-4
Record name Piroctone olamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68890-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroctone olamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 141-43-5 and 50650-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROCTONE OLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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